Memoquin
Overview
Description
Memoquin is a quinone-bearing polyamine compound that has emerged as a promising candidate for the treatment of Alzheimer’s disease. It is known for its multi-target profile, acting as an acetylcholinesterase and β-secretase-1 inhibitor, and possessing anti-amyloid and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Memoquin is synthesized through a straightforward synthetic strategy that provides both high yield and large-scale production. The synthesis involves the reaction of 2,5-dimethoxybenzoquinone with polyamine derivatives under reflux conditions. The reaction mixture is then purified by flash chromatography to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Memoquin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines and alcohols.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Memoquin has a broad spectrum of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying multi-target drug design and synthesis.
Biology: It is used in research to understand the mechanisms of neurodegenerative diseases and to develop potential therapeutic agents.
Medicine: this compound is primarily investigated for its potential in treating Alzheimer’s disease due to its multi-target profile, including acetylcholinesterase and β-secretase-1 inhibition, anti-amyloid, and antioxidant properties
Industry: The compound’s unique properties make it valuable for developing new drugs and therapeutic agents.
Mechanism of Action
Memoquin exerts its effects through multiple mechanisms:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function
β-Secretase-1 Inhibition: By inhibiting β-secretase-1, this compound reduces the production of β-amyloid peptides, which are implicated in the formation of amyloid plaques in Alzheimer’s disease
Antioxidant Properties: this compound possesses antioxidant properties that help in reducing oxidative stress and preventing neuronal damage
Molecular Targets and Pathways: this compound targets multiple pathways involved in Alzheimer’s disease, including the cholinergic, amyloidogenic, and oxidative stress pathways
Comparison with Similar Compounds
Memoquin is unique due to its multi-target profile, which distinguishes it from other compounds used in Alzheimer’s disease treatment. Similar compounds include:
Donepezil: A potent acetylcholinesterase inhibitor but lacks the multi-target profile of this compound.
Rivastigmine: Another acetylcholinesterase inhibitor with limited multi-target activity.
Galantamine: An acetylcholinesterase inhibitor with some additional properties but not as comprehensive as this compound.
This compound’s ability to target multiple pathways simultaneously makes it a promising candidate for treating complex neurodegenerative diseases like Alzheimer’s disease .
Properties
IUPAC Name |
2,5-bis[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexylamino]cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N4O4/c1-5-41(29-31-19-11-13-21-37(31)45-3)25-17-9-7-15-23-39-33-27-36(44)34(28-35(33)43)40-24-16-8-10-18-26-42(6-2)30-32-20-12-14-22-38(32)46-4/h11-14,19-22,27-28,39-40H,5-10,15-18,23-26,29-30H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXVPJQOPRBXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCN(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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